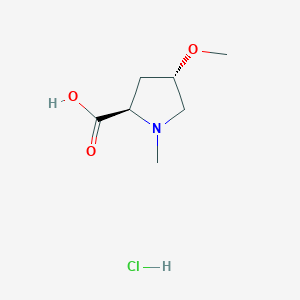

(2R,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride

Description

(2R,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative characterized by a methoxy group at the 4-position and a methyl group at the 1-position of the pyrrolidine ring. Its stereochemistry (2R,4S) is critical for its biological and physicochemical properties. The molecular formula is C₇H₁₄ClNO₃, with a molecular weight of 195.64 g/mol . The compound is typically used in research settings, with purity levels exceeding 97% in commercial samples .

Properties

IUPAC Name |

(2R,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-8-4-5(11-2)3-6(8)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOAHGNESDTECM-RIHPBJNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1C(=O)O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](C[C@@H]1C(=O)O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Stereoselective Cyclization

(E)-But-2-ene acetoacetic ester reacts with N-(methoxy)(phenyl)-N-((trimethylsilyl)methyl)methylamine in dichloromethane under trifluoroacetic acid (TFA) catalysis. This step forms a pyrrolidine ring with (3S,4S) configuration, later inverted to (2R,4S) during downstream steps.

Step 2: Benzyl Protection

The amine group is protected with a benzyl group using benzyl bromide and a base like triethylamine. This prevents unwanted side reactions during subsequent oxidation or substitution.

Step 3: Ester Hydrolysis and Salt Formation

The ethyl ester is hydrolyzed with concentrated hydrochloric acid in ethanol, yielding the carboxylic acid as a hydrochloride salt. Palladium hydroxide catalyzes hydrogenolysis to remove the benzyl group, exposing the secondary amine.

Step 4: Methylation and Methoxylation

The amine is methylated using methyl iodide, while a methoxy group is introduced at position 4 via nucleophilic substitution with methanol under acidic conditions. Stereochemical integrity is maintained by rigid transition-state control.

Step 5: Final Purification

Crystallization from ethanol/water mixtures affords the hydrochloride salt in >95% purity.

Crystallographic and Conformational Considerations

The pyrrolidine ring adopts an envelope conformation, as observed in the crystal structure of (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid. While this compound differs in stereochemistry, its structural analysis informs solvent selection for crystallization. Intermolecular O–H⋯O hydrogen bonds stabilize the lattice, suggesting that polar aprotic solvents (e.g., acetone) enhance crystal formation for the hydrochloride salt.

Comparative Analysis of Synthetic Methods

Industrial-Scale Considerations

For large-scale production, the multi-step synthesis is preferred due to lower catalyst costs and readily available starting materials. Critical adjustments include:

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

(2R,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride is utilized in the synthesis of various pharmaceuticals. Its structural features allow it to act as a chiral building block in the development of drugs targeting neurological disorders and metabolic diseases.

Neuropharmacology

Research indicates that derivatives of this compound can influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety. Studies exploring its role in modulating synaptic activity have shown promising results .

Asymmetric Synthesis

The compound serves as a crucial intermediate in asymmetric synthesis processes. Its chirality is exploited to produce enantiomerically pure compounds that are essential in pharmaceutical formulations. This aspect has been highlighted in various synthetic pathways where this compound is used to create complex molecular architectures .

Multicomponent Reactions

In multicomponent reactions (MCRs), this compound has been successfully integrated to generate diverse libraries of bioactive molecules. For instance, it has been employed in Ugi reactions to produce tetrazole-containing compounds that exhibit significant biological activity .

Stock Solution Preparation Table

| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 5.1114 mL | 25.5571 mL | 51.1143 mL |

| 5 mM | 1.0223 mL | 5.1114 mL | 10.2229 mL |

| 10 mM | 0.5111 mL | 2.5557 mL | 5.1114 mL |

This table illustrates the preparation of stock solutions at various concentrations, which is essential for experimental setups in laboratories .

Case Study 1: Neuropharmacological Effects

A study conducted on the effects of this compound on neurotransmitter release demonstrated its potential as a modulator of serotonin levels in animal models, suggesting possible applications in treating mood disorders .

Case Study 2: Synthesis of Bioactive Compounds

In a recent synthesis project, researchers utilized this compound as a key intermediate to develop novel anti-cancer agents through a series of MCRs that yielded compounds with high selectivity against specific cancer cell lines .

Mechanism of Action

The mechanism of action of (2R,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

The table below compares the target compound with key analogs:

Key Comparative Insights

Stereochemical Influence on Binding Affinity

- The (2R,4S) configuration in fidarestat analogs demonstrates ~3.5 kcal/mol lower binding free energy (ΔG) to aldose reductase (ALR2) compared to the (2S,4S) isomer, highlighting enantioselective interactions .

Substituent Effects on Physicochemical Properties

- Methoxy vs.

- Aromatic vs. Aliphatic Substituents : Bulky groups like benzyl or naphthyl (–15) increase molecular weight and steric hindrance, reducing solubility but enhancing target specificity .

Purity and Stability

Research and Application Context

- Catalysis : 4-Substituted proline derivatives () are widely used in asymmetric catalysis due to their rigid pyrrolidine backbone and tunable substituents .

- Drug Development : The discontinued 1-benzyl analog () underscores the importance of substituent optimization for pharmacokinetics .

- Stereoselective Synthesis : Advances in chiral resolution techniques (e.g., ) enable scalable production of enantiopure pyrrolidine derivatives .

Biological Activity

(2R,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride, also known by its CAS number 1860012-49-2, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

- IUPAC Name : this compound

- Molecular Formula : C7H14ClNO3

- Molecular Weight : 195.65 g/mol

- Purity : Typically ≥ 95% .

The compound exhibits its biological effects primarily through modulation of neurotransmitter systems and potential interactions with various receptors. It has been studied for its influence on:

- Neurotransmitter Release : The compound may enhance the release of certain neurotransmitters, which can affect mood and cognitive functions.

- Receptor Modulation : It has shown potential in modulating receptors involved in pain and inflammation pathways.

Pharmacological Effects

- Analgesic Properties : Research indicates that this compound may have analgesic effects, making it a candidate for pain management therapies.

- Anti-inflammatory Activity : Preliminary studies suggest that this compound can reduce inflammation markers in vivo, indicating potential use in treating inflammatory diseases.

- Cognitive Enhancement : Some studies have indicated improvements in cognitive function in animal models, suggesting a role in neuroprotection or enhancement of learning and memory processes.

Study 1: Analgesic Effects

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in pain response compared to control groups. The findings suggest that the compound may act on specific pain pathways to exert its analgesic effects.

Study 2: Anti-inflammatory Activity

In a controlled experiment, the compound was administered to subjects with induced inflammation. Results showed a marked decrease in pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent.

Study 3: Cognitive Enhancement

In a series of behavioral tests assessing memory and learning capabilities, subjects treated with the compound exhibited improved performance compared to those not receiving treatment. This suggests a neuroprotective effect that warrants further investigation.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing (2R,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. For example, a Boc-protected pyrrolidine intermediate can be functionalized via methoxylation at the 4-position, followed by deprotection and hydrochlorination. Enantiomeric purity is validated using chiral HPLC (e.g., Chiralpak® columns with polar organic mobile phases) or circular dichroism (CD) spectroscopy. Reaction intermediates should be characterized by -NMR and -NMR to confirm stereochemistry at the 2R and 4S positions .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use PPE including nitrile gloves, safety goggles, and lab coats. For respiratory protection, employ NIOSH-certified P95 respirators if airborne particulates are generated during weighing or milling. Work under a fume hood to minimize inhalation risks. Spills should be contained using absorbent materials (e.g., vermiculite) and disposed of as hazardous waste. Refer to GHS classifications (e.g., H315 for skin irritation, H319 for eye damage) for emergency response guidelines .

Q. How can the compound’s stability under different storage conditions be evaluated?

- Methodological Answer : Conduct accelerated stability studies by storing aliquots at 4°C, -20°C, and room temperature (25°C) under inert gas (e.g., argon). Monitor degradation via HPLC-UV at 214 nm over 1–6 months. Hydrolysis of the methoxy group or ester/carboxylic acid interconversion are common degradation pathways. Lyophilization in the presence of cryoprotectants (e.g., trehalose) may enhance long-term stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from impurities (e.g., diastereomers) or solvent-dependent conformational changes. Perform batch-to-batch purity analysis using LC-MS and -NMR to rule out contaminants. For biological assays, standardize solvent systems (e.g., DMSO concentration ≤0.1%) and use orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake studies) to validate activity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with crystal structures of target proteins (e.g., prolyl oligopeptidase). Parameterize the force field to account for the methoxy group’s electron-donating effects and the hydrochloride’s ionic interactions. Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What analytical techniques differentiate between polymorphic forms of this hydrochloride salt?

- Methodological Answer : Polymorphism is assessed via X-ray powder diffraction (XRPD) to identify distinct crystalline phases. Pair with differential scanning calorimetry (DSC) to detect melting point variations (>2°C indicates polymorphism). For hydrates/solvates, use thermogravimetric analysis (TGA) to quantify weight loss upon heating. Raman spectroscopy can non-destructively monitor phase transitions in situ .

Experimental Design & Data Interpretation

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer : Synthesize analogs with modifications at the 4-methoxy (e.g., ethoxy, hydroxyl) or 1-methyl (e.g., ethyl, benzyl) positions. Test in vitro activity against a panel of related enzymes (e.g., proteases, kinases) and correlate with steric/electronic parameters (e.g., Hammett constants, logP). Use multivariate regression analysis to identify critical substituents. Include a negative control (e.g., enantiomer) to isolate stereospecific effects .

Q. What mechanistic insights can be gained from kinetic isotope effect (KIE) studies on its metabolic pathways?

- Methodological Answer : Deuterate the methoxy group () or α-carbon of the carboxylic acid to probe rate-limiting steps in cytochrome P450-mediated metabolism. Compare values from LC-MS/MS analysis of hepatic microsome incubations. A KIE >2 suggests hydrogen abstraction is rate-determining, guiding prodrug design to enhance metabolic stability .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.